1-Nitro-4-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethenyl group (-C6H5CH=CH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(1-phenylethenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield amines, such as 4-(1-phenylethenyl)aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are often used.
Substitution: Reactions typically involve electrophiles like halogens (e.g., bromine) or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Nitrobenzoic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
1-Nitro-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1-phenylethenyl)benzene involves its interaction with molecular targets through its nitro and phenylethenyl groups. The nitro group can participate in redox reactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(E)-4-Nitrostilbene: Similar in structure but differs in the position of the nitro group.
1-Nitro-4-(2-phenylethyl)benzene: Another derivative with a different substituent on the benzene ring.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethenyl group.
Uniqueness: 1-Nitro-4-(1-phenylethenyl)benzene is unique due to the specific positioning of its nitro and phenylethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
22057-84-7 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-10H,1H2 |
InChI Key |
PRHBHZURLGKFKE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.